molecular formula C16H13N5O3S B5546969 5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5546969
M. Wt: 355.4 g/mol
InChI Key: HHRNFNNIFWPYAB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methoxyphenyl group, a nitrobenzylidene group, and a thiol group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyphenylhydrazine with 3-nitrobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole-thiol compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its application. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • **4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
  • **4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-24-14-7-5-12(6-8-14)15-18-19-16(25)20(15)17-10-11-3-2-4-13(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHRNFNNIFWPYAB-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 2
Reactant of Route 2
5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 3
Reactant of Route 3
5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL
Reactant of Route 4
Reactant of Route 4
5-(4-METHOXYPHENYL)-4-((3-NITROBENZYLIDENE)AMINO)-4H-1,2,4-TRIAZOLE-3-THIOL

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